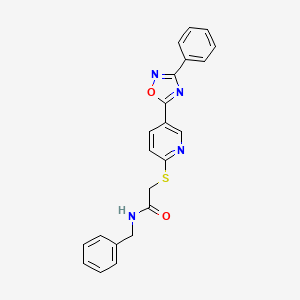

N-苄基-2-((5-(3-苯基-1,2,4-恶二唑-5-基)吡啶-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

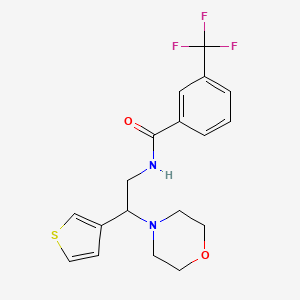

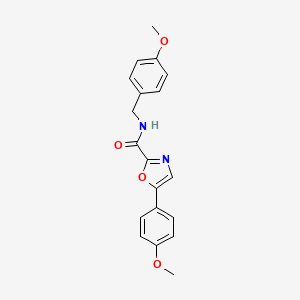

“N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The 1,2,4-oxadiazole ring is known to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves several steps. The process typically starts with the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide . The specific synthesis process for “N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” is not detailed in the available resources.科学研究应用

抗菌应用

一些研究合成了与“N-苄基-2-((5-(3-苯基-1,2,4-恶二唑-5-基)吡啶-2-基)硫代)乙酰胺”相关的衍生物,以评估其抗菌特性。Fahim 和 Ismael (2019) 探索了新型磺酰胺衍生物的合成,对各种菌株表现出显着的抗菌活性,其中化合物对大多数测试菌株表现出高活性。这项研究强调了这些化合物在新抗菌剂开发中的潜力 (Fahim 和 Ismael,2019)。

抗癌和激酶抑制

Stec 等人 (2011) 研究了磷酸肌醇 3 激酶 (PI3K)/雷帕霉素 (mTOR) 哺乳动物靶点的双重抑制剂的构效关系,重点是提高代谢稳定性。这项研究为设计具有潜在抗癌特性的化合物提供了宝贵的见解 (Stec 等人,2011)。此外,Fallah-Tafti 等人 (2011) 合成了噻唑基 N-苄基取代的乙酰胺衍生物,包括具有显着的 Src 激酶抑制和抗癌活性的化合物,突出了这些分子在癌症治疗中的治疗潜力 (Fallah-Tafti 等人,2011)。

抗肿瘤评估

还探索了某些 N-取代-2-氨基-1,3,4-噻二唑的抗肿瘤活性,在细胞毒性和抗氧化活性方面显示出有希望的结果。这项研究说明了这些化合物在抗肿瘤治疗中的潜在应用 (Hamama 等人,2013)。

针对神经退行性疾病的酶抑制

合成了 5-苄基-1,3,4-恶二唑-2-基-2"-硫代乙酰胺的 N-取代衍生物,并显示出对乙酰胆碱酯酶 (AChE) 等酶具有活性,表明它们在治疗神经退行性疾病中的潜在用途 (Siddiqui 等人,2013)。

未来方向

The future directions for research on “N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications as anti-infective agents . Additionally, more studies could be conducted to elucidate their synthesis processes, chemical reactions, mechanisms of action, and safety profiles.

作用机制

Target of Action

Similar compounds have been known to affect key receptors and neurotransmitter systems .

Mode of Action

It’s worth noting that similar compounds, such as antidepressants, work through a variety of key receptors and neurotransmitter systems .

Biochemical Pathways

Similar compounds have been synthesized by synergism of the dihydropyrazolo .

Pharmacokinetics

Compounds containing an 1,2,4-oxadiazole heterocycle, 1,3,4-thiadiazol, or trifluoromethyl pyridine moiety exhibit broad-spectrum agricultural biological activities .

Result of Action

The presence of certain groups at the para position of the phenyl ring has been shown to enhance the antimicrobial activity of synthesized thiazole derivatives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. It’s worth noting that similar compounds have been used as pharmacophores to design novel pesticides .

属性

IUPAC Name |

N-benzyl-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c27-19(23-13-16-7-3-1-4-8-16)15-29-20-12-11-18(14-24-20)22-25-21(26-28-22)17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXCJHHDAQPLHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

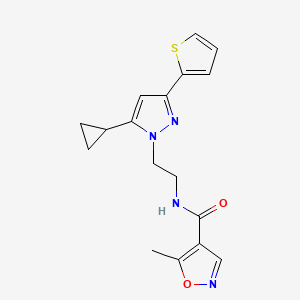

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)

![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2966985.png)

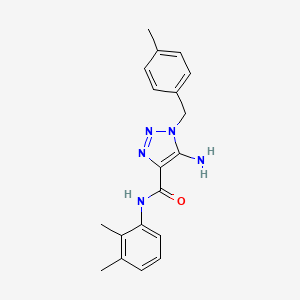

![N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2966990.png)

![7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2966991.png)

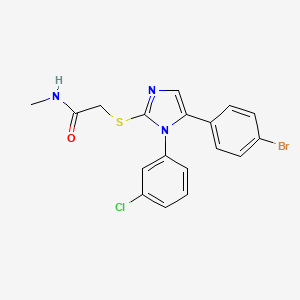

![4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)